Cas no 112677-05-1 (3-(dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one)

3-(dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one
- 3-DIMETHYLAMINO-1-(5-METHYL-FURAN-2-YL)-PROPENONE
- 3-(DIMETHYLAMINO)-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE
- XWBWCQRTMKRLQZ-UHFFFAOYSA-N
- DTXSID00377608
- AB04299
- 3-(Dimethylamino)-1-(5-methyl-2-furanyl)-2-propen-1-one
- 112677-05-1
- AKOS017382233
- 3-(dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one
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- Inchi: InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3
- InChI Key: XWBWCQRTMKRLQZ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(O1)C(=O)C=CN(C)C
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 33.4Ų
- XLogP3: 1.8
3-(dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE12982-500mg |
3-DIMETHYLAMINO-1-(5-METHYL-FURAN-2-YL)-PROPENONE |
112677-05-1 | 500mg |
$400.00 | 2024-04-20 | ||
A2B Chem LLC | AE12982-1g |
3-DIMETHYLAMINO-1-(5-METHYL-FURAN-2-YL)-PROPENONE |
112677-05-1 | 1g |
$472.00 | 2024-04-20 | ||
A2B Chem LLC | AE12982-250mg |
3-DIMETHYLAMINO-1-(5-METHYL-FURAN-2-YL)-PROPENONE |
112677-05-1 | 250mg |
$386.00 | 2024-04-20 | ||
A2B Chem LLC | AE12982-100mg |
3-DIMETHYLAMINO-1-(5-METHYL-FURAN-2-YL)-PROPENONE |
112677-05-1 | 100mg |
$372.00 | 2024-04-20 |
3-(dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 3-(dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one
Comprehensive Analysis of 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one (CAS No. 112677-05-1)
3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one, with the CAS number 112677-05-1, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to by its systematic name, belongs to the class of enaminones, which are known for their versatility in synthetic chemistry. The presence of both a dimethylamino group and a 5-methyl-2-furyl moiety in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
One of the key features of 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one is its role as a building block in pharmaceutical research. Researchers have explored its potential in the development of novel drug candidates, particularly in the fields of anti-inflammatory and antimicrobial agents. The compound's ability to act as a Michael acceptor further enhances its utility in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. This property is highly sought after in the design of green chemistry protocols, which aim to reduce environmental impact.
In addition to its pharmaceutical applications, 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one has also been investigated for its potential in material science. Its conjugated system, which includes the propen-1-one backbone, makes it a candidate for use in organic electronics and photovoltaic materials. The compound's ability to absorb and emit light in specific wavelengths has sparked interest in its use for solar cell technologies and light-emitting diodes (LEDs). These applications align with the growing demand for sustainable energy solutions and eco-friendly materials.
The synthesis of 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one typically involves the condensation of 5-methyl-2-furaldehyde with dimethylaminoacetone in the presence of a suitable catalyst. This reaction is often carried out under solvent-free conditions or with minimal solvent usage, adhering to the principles of atom economy and waste reduction. Such synthetic approaches are increasingly important as the chemical industry shifts toward more sustainable practices.
From a spectroscopic perspective, 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one exhibits distinct NMR and IR signatures that facilitate its identification and purity assessment. The compound's UV-Vis spectrum is also notable, with absorption maxima in the range of 300-400 nm, making it suitable for studies involving photochemical reactions. These characteristics are critical for researchers who rely on analytical techniques to validate their findings.
Another area of interest is the compound's potential in agrochemical research. Preliminary studies suggest that derivatives of 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one may exhibit pesticidal or herbicidal activity, offering a new avenue for crop protection. This aligns with the global focus on food security and the need for innovative solutions to combat pest resistance.
In conclusion, 3-(Dimethylamino)-1-(5-methyl-2-furyl)-2-propen-1-one (CAS No. 112677-05-1) is a multifaceted compound with promising applications across various scientific disciplines. Its role in pharmaceutical synthesis, material science, and agrochemical development underscores its importance in modern research. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest for years to come.
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